Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]-
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Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is a specialized organosilicon compound with the molecular formula C11H22OSi. This compound is notable for its unique structure, which includes a silane core bonded to a tert-butyl group, two methyl groups, and an alkoxy group derived from 1-methyl-3-butynyl alcohol. It is used in various chemical syntheses and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- typically involves the reaction of tert-butyl-dimethylchlorosilane with 1-methyl-3-butynyl alcohol. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, purification steps like distillation or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride (LiAlH4) to yield silane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the alkoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)
Major Products
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silanes, depending on the specific reagents and conditions used.
Scientific Research Applications
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is involved in the development of drug delivery systems and therapeutic agents.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- exerts its effects involves the interaction of its reactive silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of new chemical structures. The pathways involved often include nucleophilic attack on the silicon center, leading to the formation of siloxane bonds and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar alkynyl group.
Tert-Butyldimethylsilyl Chloride: A commonly used silylating agent in organic synthesis.
Dimethylphenylsilane: A silane compound with different substituents but similar reactivity.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- is unique due to its combination of a tert-butyl group and an alkynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring robust and versatile silane derivatives.
Properties
IUPAC Name |
tert-butyl-dimethyl-pent-4-yn-2-yloxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-8-9-10(2)12-13(6,7)11(3,4)5/h1,10H,9H2,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRDZCNSSRJGLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343181 |
Source
|
Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80186-44-3 |
Source
|
Record name | Silane, (1,1-dimethylethyl)dimethyl[(1-methyl-3-butynyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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